molecular formula C9H7BrN2O3 B1529551 Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate CAS No. 1363383-21-4

Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate

Cat. No. B1529551
M. Wt: 271.07 g/mol
InChI Key: GXVMPNHKDJZVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of indazoles, the core structure in “Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate”, has been a subject of research. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure analysis of compounds related to Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate reveal significant interest in the chemical modification of indazole derivatives for various applications, including the development of novel compounds with potential antitumor activity. For instance, research on the synthesis of pyridyl–pyrazole-3-one derivatives, including analogs similar to the target compound, has shown that these compounds exhibit selective cytotoxicity against tumor cell lines without harming normal cells, highlighting their potential in cancer therapy (Huang et al., 2017).

Anticonvulsant Activity

The development of 3-aminopyrroles and related indazole compounds demonstrates a methodical approach to synthesizing new chemical entities with significant anticonvulsant activity. This process underscores the versatility of indazole derivatives in medicinal chemistry, particularly in creating compounds that offer a balance between efficacy and safety for neurological conditions (Unverferth et al., 1998).

N-Heterocyclic Carbene Chemistry

Indazole derivatives, including those structurally related to Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate, play a crucial role in the field of N-heterocyclic carbene chemistry. These compounds are involved in reactions that lead to ring enlargement and the formation of complex structures with potential applications in materials science and catalysis (Schmidt et al., 2008).

Antifungal and Antibacterial Activities

Research into novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally related to the target compound, has demonstrated their effectiveness against various phytopathogenic fungi. This highlights the potential of indazole derivatives in developing new antifungal agents that could address the increasing resistance to existing treatments (Du et al., 2015).

properties

IUPAC Name

methyl 3-bromo-7-hydroxy-2H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5-7(6(13)3-4)11-12-8(5)10/h2-3,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVMPNHKDJZVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate

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